

Solid-Phase Peptide Synthesis Protocol for Pressinoic Acid: An Application Note

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Compound of Interest

Compound Name: *Pressinoic acid*

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Abstract

Pressinoic acid, the cyclic hexapeptide moiety of vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys cyclic (1-6) disulfide), is a molecule of significant interest in pharmacological research. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Pressinoic acid** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers all stages from resin preparation to final cyclization and purification, presented in a clear, step-by-step format. Quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides like **Pressinoic acid**. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of **Pressinoic acid** presents a key challenge in the formation of the intramolecular disulfide bridge, which is crucial for its biological activity. This protocol outlines a reliable method for the synthesis, cleavage, and oxidative cyclization of **Pressinoic acid**.

Experimental Protocols

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents

- Resin: Rink Amide resin (or a similar acid-labile resin)
- Fmoc-protected amino acids:
 - Fmoc-Cys(Trt)-OH
 - Fmoc-Asn(Trt)-OH
 - Fmoc-Gln(Trt)-OH
 - Fmoc-Phe-OH
 - Fmoc-Tyr(tBu)-OH
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cyclization Buffer: Ammonium bicarbonate buffer (pH 8.5) or another suitable basic buffer.
- Oxidizing Agent: Air (O₂) or Potassium ferricyanide (K₃[Fe(CN)₆]) solution.

Synthesis Workflow

The synthesis of **Pressinoic acid** can be broken down into four main stages:

- Chain Assembly: Stepwise addition of Fmoc-protected amino acids to the solid support.
- Cleavage and Deprotection: Release of the linear peptide from the resin and removal of side-chain protecting groups.

- Cyclization: Formation of the intramolecular disulfide bond.
- Purification and Analysis: Purification of the final product by HPLC and characterization by mass spectrometry.

Detailed Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Coupling:

- Swell the Rink Amide resin in DMF for 30 minutes.
- Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF and DCM.
- Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
- Confirm complete coupling using a ninhydrin test.

2. Peptide Chain Elongation (Cycles for Asn, Gln, Phe, Tyr, Cys):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.
- Amino Acid Coupling:
 - Pre-activate the next Fmoc-amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH in sequence) with HBTU/HOBt and DIPEA in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 2 hours at room temperature.

- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Confirmation: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
- Repeat steps 1-5 for each subsequent amino acid in the **Pressinoic acid** sequence.

3. Cleavage and Global Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[1][2][3][4] The trityl (Trt) protecting groups on Cys, Asn, and Gln, and the tert-butyl (tBu) group on Tyr will be removed simultaneously.[5][6]
- Filter the resin and collect the filtrate containing the linear, fully deprotected peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude linear peptide under vacuum.

4. Cyclization (Disulfide Bond Formation):

Two common methods for cyclization are presented below. The choice of method may depend on the specific peptide sequence and desired reaction conditions.

Method A: Air Oxidation[7][8]

- Dissolve the crude linear peptide in a dilute aqueous ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[8][9]
- Stir the solution vigorously, open to the atmosphere, for 24-48 hours. The dissolved oxygen will act as the oxidizing agent.

- Monitor the reaction progress by HPLC and mass spectrometry to observe the disappearance of the linear peptide and the appearance of the cyclized product.

Method B: Potassium Ferricyanide Oxidation

- Dissolve the crude linear peptide in a suitable aqueous buffer (e.g., ammonium acetate, pH 7.5).
- Slowly add a dilute solution of potassium ferricyanide ($K_3[Fe(CN)_6]$) dropwise to the peptide solution while stirring.
- Monitor the reaction by HPLC. The reaction is typically complete within 1-2 hours.
- Quench the reaction by adding a small amount of a reducing agent like β -mercaptoethanol or by acidification.

5. Purification and Analysis:

- Acidify the cyclization mixture with a small amount of acetic acid or TFA.
- Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
- Collect the fractions containing the pure **Pressinoic acid**.
- Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of **Pressinoic acid** is approximately 774.24 g/mol .

Quantitative Data Summary

Step	Reagent/Parameter	Amount/Condition	Duration
Resin Swelling	DMF	-	30 min
Fmoc Deprotection	20% Piperidine in DMF	-	20 min
Amino Acid Coupling	Fmoc-Amino Acid	3-5 equivalents	2 hours
HBTU/HOBt	3-5 equivalents	2 hours	
DIPEA	6-10 equivalents	2 hours	
Cleavage	Cleavage Cocktail	10 mL per gram of resin	2-3 hours
Cyclization (Air)	Peptide Concentration	0.1-1 mg/mL	24-48 hours
pH	8.0-8.5	-	
Cyclization (K ₃ [Fe(CN) ₆])	K ₃ [Fe(CN) ₆]	Stoichiometric or slight excess	

Experimental Workflow Diagram

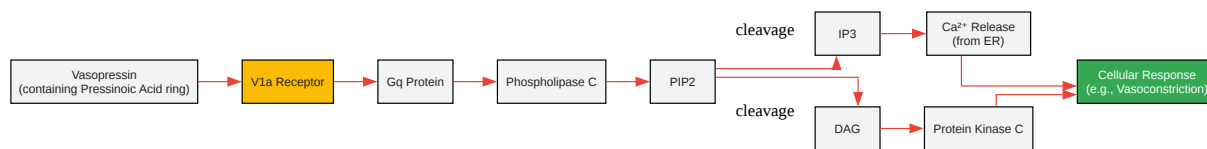


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Caption: Solid-Phase Synthesis Workflow for **Pressinoic Acid**.

Signaling Pathway Diagram (Illustrative)

While **Pressinoic acid** itself is primarily a structural component of vasopressin, its parent molecule, vasopressin, acts on vasopressin receptors (V1a, V1b, V2) to initiate various signaling cascades. Below is a simplified, illustrative diagram of the V1a receptor signaling pathway, which is relevant to the physiological actions of vasopressin.



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Caption: Simplified Vasopressin V1a Receptor Signaling Pathway.

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